2-fluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2-fluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide is a chemical compound with the linear formula C15H14FNO . It has a molecular weight of 243.283 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 243.283 . More detailed physical and chemical properties would require experimental determination.Safety and Hazards
As for the safety and hazards of 2-fluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with care and use appropriate safety measures.
Future Directions
The future directions for the study of 2-fluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide are not clear at this time. Given that this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , it could potentially be used in a variety of research applications. Further studies and experiments are needed to explore its potential uses and properties.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-19-12-6-4-10-17(19)22(27)25-20-13-7-5-11-18(20)21(26)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVVIIFNGMUEKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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